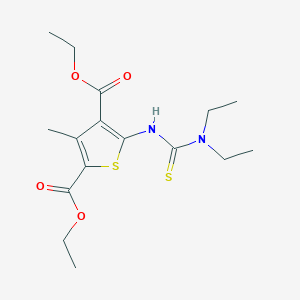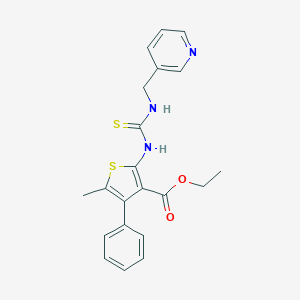![molecular formula C16H22N2O2S2 B275037 methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275037.png)
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cyclopenta[b]thiophene family, which has shown promising results in various areas of research.
Wirkmechanismus
The mechanism of action of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is not fully understood. However, it is believed that this compound exerts its biological activity by interacting with specific receptors or enzymes in the body. Further research is needed to elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound has potent anti-cancer activity against various cancer cell lines. Additionally, this compound has been shown to have antibacterial and antifungal activity. However, further studies are needed to determine the precise biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several advantages and limitations for lab experiments. One of the advantages of this compound is its potent biological activity, which makes it a valuable tool for studying various biological processes. Additionally, this compound is relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of this compound is its complex synthesis method, which requires a high level of expertise in organic chemistry.
Zukünftige Richtungen
There are several future directions for research on methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate. One area of research is the elucidation of the mechanism of action of this compound. Further studies are needed to determine the precise receptors or enzymes that this compound interacts with in the body. Another area of research is the synthesis of new derivatives of this compound that have improved biological activity. Additionally, this compound could be used as a starting material for the synthesis of new metal complexes that have potential applications in catalysis. Overall, this compound is a valuable tool for scientific research, and further studies are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the reaction of 3-methylpiperidine-1-carbothioamide with ethyl 2-bromo-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate in the presence of a palladium catalyst. This reaction leads to the formation of an intermediate product, which is then treated with methyl iodide to obtain the final product. The synthesis method of this compound is complex, and it requires a high level of expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
Methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has shown promising results in various areas of scientific research. It has been used as a building block for the synthesis of other compounds that have potential applications in medicinal chemistry. For example, this compound has been used to synthesize cyclopenta[b]thiophene derivatives that have shown potent anti-cancer activity in vitro. Additionally, this compound has been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis.
Eigenschaften
Molekularformel |
C16H22N2O2S2 |
|---|---|
Molekulargewicht |
338.5 g/mol |
IUPAC-Name |
methyl 2-[(3-methylpiperidine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C16H22N2O2S2/c1-10-5-4-8-18(9-10)16(21)17-14-13(15(19)20-2)11-6-3-7-12(11)22-14/h10H,3-9H2,1-2H3,(H,17,21) |
InChI-Schlüssel |
PYRLOWWIWQCMIA-UHFFFAOYSA-N |
SMILES |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Kanonische SMILES |
CC1CCCN(C1)C(=S)NC2=C(C3=C(S2)CCC3)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Diethyl 3-methyl-5-[(piperidin-1-ylcarbonothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274957.png)
![Diethyl 3-methyl-5-[(4-methylpiperidine-1-carbothioyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B274958.png)

![Diethyl 5-[(4-benzylpiperazine-1-carbothioyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B274960.png)


![Ethyl 5-methyl-4-(4-pyridin-2-ylpiperazin-1-yl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B274991.png)
![Ethyl 5-methyl-3-[2-(methylcarbamoylamino)-2-oxoethyl]-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B275015.png)
![2-[5-(4-chlorophenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(methylcarbamoyl)acetamide](/img/structure/B275017.png)
![methyl 2-(pyrrolidine-1-carbothioylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275038.png)
![methyl 2-[(4-benzylpiperazine-1-carbothioyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275041.png)